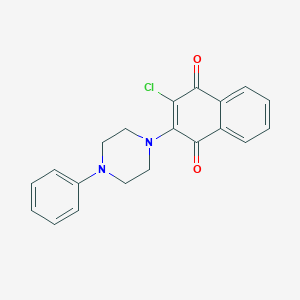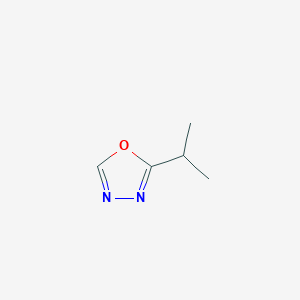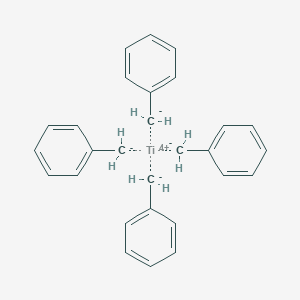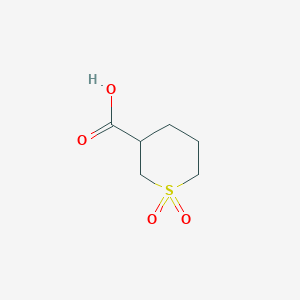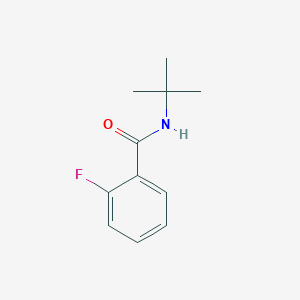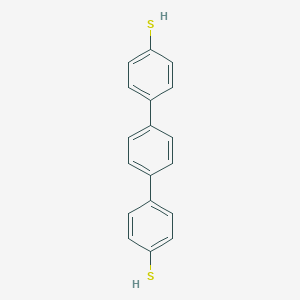![molecular formula C7H13NOS B168595 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- CAS No. 165261-13-2](/img/structure/B168595.png)
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-
概要
説明
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-, commonly known as 'MTSET' is a synthetic compound that has gained popularity in scientific research due to its unique properties. It is a sulfhydryl-specific reagent that has the ability to modify proteins and peptides by targeting specific cysteine residues. In
科学的研究の応用
MTSET has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET can modify cysteine residues in proteins, which allows researchers to study the role of specific cysteine residues in protein function. It has also been used to investigate the structure and function of ion channels, enzymes, and receptors.
作用機序
MTSET is a sulfhydryl-specific reagent that reacts with cysteine residues in proteins. The reaction involves the formation of a covalent bond between the thiol group of cysteine and the methylthio group of MTSET. This modification can lead to changes in protein structure and function.
生化学的および生理学的効果
MTSET has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of ion channels, enzymes, and receptors. MTSET has been shown to modify the activity of potassium channels, which play a critical role in regulating membrane potential and neurotransmitter release. It has also been shown to modify the activity of G protein-coupled receptors, which are involved in a variety of physiological processes.
実験室実験の利点と制限
MTSET has several advantages for lab experiments. It is a highly specific reagent that can target specific cysteine residues in proteins. It is also relatively easy to use and can be added directly to protein samples. However, MTSET has some limitations. It can modify multiple cysteine residues in a protein, which can make it difficult to interpret the results. It can also have off-target effects, which can complicate data analysis.
将来の方向性
There are several future directions for research involving MTSET. One area of interest is the development of new sulfhydryl-specific reagents that can target specific cysteine residues in proteins. Another area of interest is the use of MTSET in the study of protein-protein interactions. MTSET can be used to modify cysteine residues in one protein, which can then be used to study the interaction with another protein. Finally, there is interest in the use of MTSET in drug discovery. MTSET can be used to identify potential drug targets by modifying cysteine residues in proteins that are involved in disease processes.
Conclusion:
In conclusion, MTSET is a sulfhydryl-specific reagent that has a wide range of applications in scientific research. It is commonly used as a tool to study protein structure and function. MTSET has been shown to have a variety of biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research involving MTSET, including the development of new sulfhydryl-specific reagents and the use of MTSET in drug discovery.
特性
CAS番号 |
165261-13-2 |
|---|---|
製品名 |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- |
分子式 |
C7H13NOS |
分子量 |
159.25 g/mol |
IUPAC名 |
6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NOS/c1-6-7(2-4-9-6)8-3-5-10-7/h6,8H,2-5H2,1H3 |
InChIキー |
OPFPLXAEUOBWQR-UHFFFAOYSA-N |
SMILES |
CC1C2(CCO1)NCCS2 |
正規SMILES |
CC1C2(CCO1)NCCS2 |
その他のCAS番号 |
165261-13-2 |
ピクトグラム |
Irritant |
同義語 |
7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-Methyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

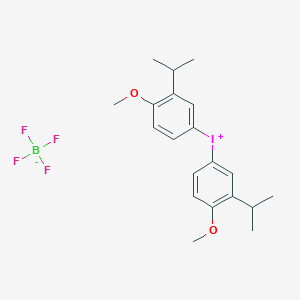
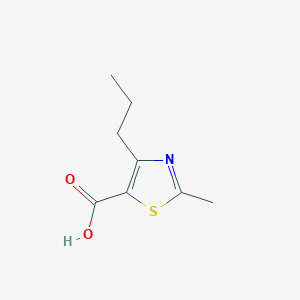
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
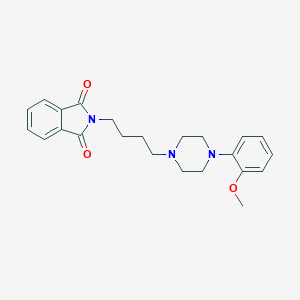
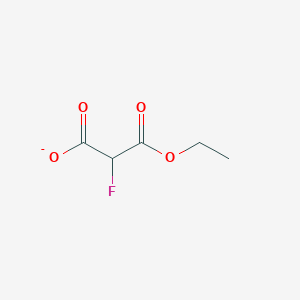
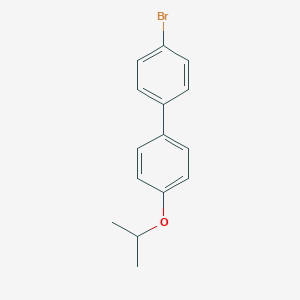
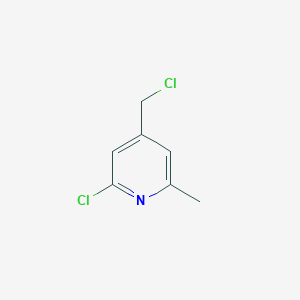
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
